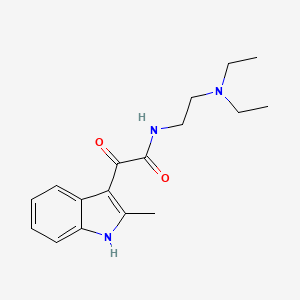
(4-Pyridinylsulfanyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Pyridinylsulfanyl)acetic acid hydrochloride, also known as PASH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PASH is a sulfhydryl-containing compound that has been shown to possess unique chemical properties, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride is not fully understood, but it is believed to involve the formation of complexes with metal ions and the modulation of redox signaling pathways. (4-Pyridinylsulfanyl)acetic acid hydrochloride has been shown to inhibit the activity of reactive oxygen species, which are known to play a role in a variety of diseases.
Biochemical and Physiological Effects:
(4-Pyridinylsulfanyl)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. (4-Pyridinylsulfanyl)acetic acid hydrochloride has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Pyridinylsulfanyl)acetic acid hydrochloride in lab experiments is its high yield and stability. (4-Pyridinylsulfanyl)acetic acid hydrochloride is also relatively easy to synthesize, making it a cost-effective compound for research applications. However, one of the limitations of using (4-Pyridinylsulfanyl)acetic acid hydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for research on (4-Pyridinylsulfanyl)acetic acid hydrochloride. One area of interest is the development of (4-Pyridinylsulfanyl)acetic acid hydrochloride-based drug delivery systems, which could be used to target specific cells or tissues in the body. Another area of interest is the investigation of (4-Pyridinylsulfanyl)acetic acid hydrochloride as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride and its potential applications in drug discovery and development.
Conclusion:
In conclusion, (4-Pyridinylsulfanyl)acetic acid hydrochloride, or (4-Pyridinylsulfanyl)acetic acid hydrochloride, is a promising compound with many potential applications in drug discovery and development. Its unique chemical properties and biological activities make it an attractive candidate for further research. While there are still many unanswered questions about the mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride, its potential applications in a variety of fields make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of (4-Pyridinylsulfanyl)acetic acid hydrochloride involves the reaction of pyridine-4-thiol with chloroacetic acid in the presence of a base catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography. The yield of (4-Pyridinylsulfanyl)acetic acid hydrochloride is typically high, making it an attractive compound for large-scale synthesis.
Aplicaciones Científicas De Investigación
(4-Pyridinylsulfanyl)acetic acid hydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. (4-Pyridinylsulfanyl)acetic acid hydrochloride has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
Propiedades
IUPAC Name |
2-pyridin-4-ylsulfanylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSICOXCTVGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridinylsulfanyl)acetic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
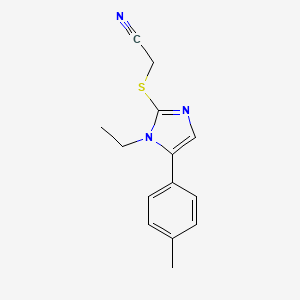
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)

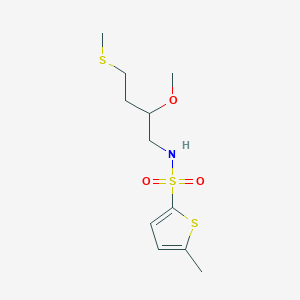
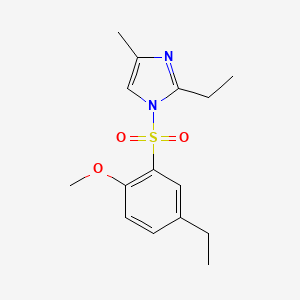
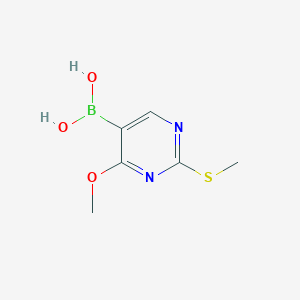

![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)

![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2396463.png)
